
2-Bromo-1-(2-nitrophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-nitrophenyl)ethanol is an organic compound that belongs to the class of brominated aromatic alcohols It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-nitrophenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 1-bromo-2-methyl-3-nitrobenzene with paraformaldehyde in the presence of potassium hydroxide and N,N-dimethylacetamide at room temperature . This reaction yields the desired product through a nucleophilic substitution mechanism.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2-Bromo-1-(2-nitrophenyl)ethanone or 2-Bromo-1-(2-nitrophenyl)acetaldehyde.
Reduction: 2-Bromo-1-(2-aminophenyl)ethanol.
Substitution: Products depend on the nucleophile used, such as 2-Amino-1-(2-nitrophenyl)ethanol or 2-Mercapto-1-(2-nitrophenyl)ethanol.
Scientific Research Applications
2-Bromo-1-(2-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-nitrophenyl)ethanol involves its interaction with various molecular targets. The bromine atom and nitro group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their function or activity. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-nitrophenyl)ethanol: Similar structure but with the nitro group in the para position.
2-Bromo-1-(3-nitrophenyl)ethanol: Nitro group in the meta position.
2-Chloro-1-(2-nitrophenyl)ethanol: Chlorine atom instead of bromine.
Uniqueness
2-Bromo-1-(2-nitrophenyl)ethanol is unique due to the specific positioning of the bromine and nitro groups, which influence its reactivity and interaction with other molecules. This positioning can affect the compound’s electronic properties and steric hindrance, making it distinct from its analogs.
Properties
Molecular Formula |
C8H8BrNO3 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
2-bromo-1-(2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8BrNO3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4,8,11H,5H2 |
InChI Key |
JIZLBQMHNZCXDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CBr)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



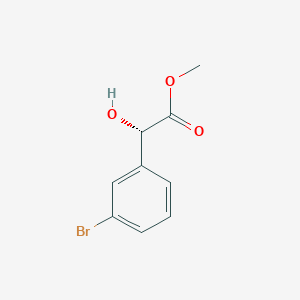
![3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoicacid](/img/structure/B13592149.png)
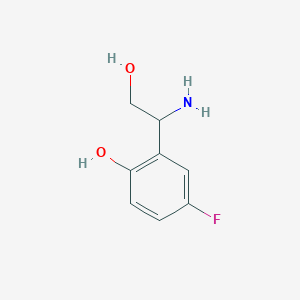
![1-{[2-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B13592151.png)
![rac-(9H-fluoren-9-yl)methylN-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamatehydrochloride,trans](/img/structure/B13592163.png)
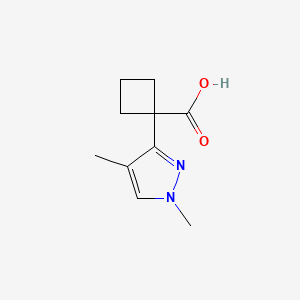
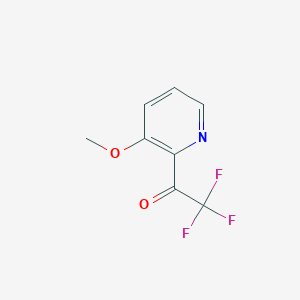
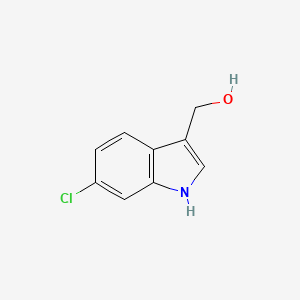
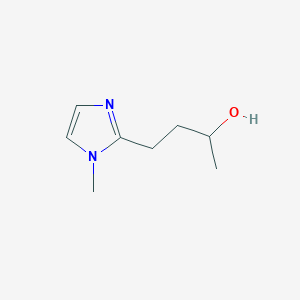

![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropane-1-carboxylic acid](/img/structure/B13592191.png)
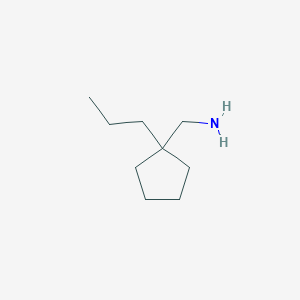
![3-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)propanoic acid](/img/structure/B13592205.png)
